Ethyl 2-methyl-3-phenylpropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C12H16O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
CGLOWJBJSXXLTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Methyl 3 Phenylpropanoate
Conventional Esterification and Related Condensation Pathways
Conventional methods for synthesizing ethyl 2-methyl-3-phenylpropanoate primarily involve direct esterification, condensation reactions to form key intermediates, and subsequent alkylation steps.
Acid-Catalyzed Esterification Approaches
The most direct route to this compound is the Fischer esterification of 2-methyl-3-phenylpropanoic acid with ethanol (B145695) in the presence of an acid catalyst. This equilibrium-driven process typically requires a strong acid, such as sulfuric acid or hydrochloric acid, to protonate the carboxylic acid, thereby activating it toward nucleophilic attack by ethanol. To drive the reaction toward the product side, it is common to use an excess of ethanol or to remove the water formed during the reaction.
In a related approach, the esterification of 2-methylpentanoic acid has been demonstrated using a lipase (B570770) catalyst at mild temperatures. google.com While not a direct synthesis of the target molecule, this enzymatic method highlights the potential for greener alternatives to traditional acid catalysis.
A general procedure for esterification involves reacting a carboxylic acid with an alcohol in the presence of a suitable activating agent and base. chemicalbook.com For instance, the reaction can be carried out using fluorosulfonyl fluoride (B91410) and N,N-diisopropylethylamine (DIPEA) in a solvent like 1,2-dichloroethane. chemicalbook.com
Claisen Condensation and Analogous Reactions in Beta-Keto Ester Precursors
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. libretexts.orglibretexts.org This reaction is a cornerstone in the synthesis of various carbonyl compounds. While not a direct route to this compound, it is crucial for creating precursors like ethyl 2-methyl-3-oxo-3-phenylpropanoate. chemsynthesis.com
The mechanism of the Claisen condensation involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. youtube.com Subsequent elimination of an alkoxide group yields the β-keto ester. libretexts.org
Crossed Claisen condensations, which involve two different esters, can lead to a mixture of products unless one of the esters lacks α-hydrogens. libretexts.org To synthesize ethyl 2-methyl-3-oxo-3-phenylpropanoate, a crossed Claisen condensation between ethyl propionate (B1217596) and an appropriate benzoyl derivative could be employed.
Recent advancements in this area include titanium-mediated crossed Claisen condensations and decarboxylative Claisen condensations, which offer alternative routes to functionalized β-keto esters. organic-chemistry.org
Alkylation Strategies in Propanoate Synthesis
Alkylation of a pre-formed propanoate scaffold is another viable synthetic strategy. This typically involves the generation of an enolate from an ethyl propanoate derivative, followed by reaction with a suitable electrophile. For instance, the enolate of ethyl propionate can be alkylated with a benzyl (B1604629) halide to introduce the phenylmethyl group.
The synthesis of related compounds, such as 2,2-disubstituted ethyl cyanoacetates, has been achieved through a reductive coupling/alkylation reaction, demonstrating the utility of alkylation in generating substituted esters. researchgate.net Furthermore, the alkylation of heteroaromatic bases using ethyl propionate has been demonstrated under visible-light photoredox conditions, highlighting the expanding scope of alkylation reactions. researchgate.net
Advanced Enantioselective Synthesis Approaches
The presence of a stereocenter at the C2 position of this compound means that it can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for applications in pharmaceuticals and other biologically active molecules.
Asymmetric Catalysis for Chiral Propanoate Derivatives
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. youtube.com This powerful technique is widely employed in the synthesis of chiral molecules. youtube.com
Chiral phase-transfer catalysis is a prominent method for the asymmetric α-functionalization of prochiral nucleophiles. beilstein-journals.org In this approach, a chiral catalyst facilitates the transfer of a reactant between two immiscible phases, creating a chiral environment that directs the stereochemical course of the reaction. This has been successfully applied to the synthesis of various chiral ketoesters. beilstein-journals.org
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. nih.gov For example, proline-catalyzed aldol (B89426) reactions can be influenced by the use of a chiral solvent, demonstrating the subtle effects that can be exploited to achieve enantioselectivity. nih.gov
Diastereoselective Synthesis Methods
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant when a molecule contains multiple stereocenters.
For the synthesis of related structures like ethyl 3-hydroxy-2-methyl-3-phenylpropionate, a diastereoselective approach involves the reaction of the manganous enolate of ethyl propionate with benzaldehyde. prepchem.com This reaction yields the product as a mixture of erythro and threo diastereomers. prepchem.com
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. In the context of producing enantiomerically pure this compound, this technique often involves the use of enzymes, particularly lipases, which selectively catalyze the reaction of one enantiomer, leaving the other unreacted. For instance, the enzymatic hydrolysis of racemic ethyl 3-aryl-2-methylpropanoates using Amano PS lipase in a phosphate (B84403) buffer can yield the corresponding chiral carboxylic acids with high enantiomeric excess (ee). mdpi.com This process typically involves stirring the racemic ester with the lipase for an extended period, followed by separation of the unreacted ester from the hydrolyzed acid. mdpi.com
Dynamic kinetic resolution (DKR) enhances the efficiency of kinetic resolution by incorporating an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for a theoretical yield of 100% for the desired enantiomer, a significant improvement over the 50% maximum yield of a standard kinetic resolution. nih.govnih.gov DKR strategies for similar structures, such as 2-aryl-1-propanols, have been successfully developed by combining an enantioselective enzyme with a racemization catalyst. nih.govresearchgate.net For example, the DKR of (±)-1-phenylethylamine utilizes Candida antarctica lipase B (CALB) for acylation and a ruthenium complex as the racemization catalyst. nih.gov The choice of acyl donor and reaction parameters are critical for optimizing the yield and enantioselectivity of the DKR process. nih.gov
The application of DKR to α-chiral aldehydes, such as 2-phenylpropanal (B145474) derivatives, using ω-transaminases has also been explored to produce β-chiral primary amines with high optical purity. elsevierpure.com This highlights the versatility of DKR in synthesizing a range of chiral compounds.
Table 1: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution
| Feature | Kinetic Resolution | Dynamic Kinetic Resolution |
| Maximum Theoretical Yield | 50% | 100% |
| Process | Selective reaction of one enantiomer | Selective reaction of one enantiomer with in-situ racemization of the other |
| Key Components | Enantioselective catalyst (e.g., lipase) | Enantioselective catalyst and a racemization catalyst |
| Example Application | Enzymatic hydrolysis of racemic esters | DKR of primary amines using a lipase and a metal catalyst |
Biocatalytic Transformations and Bioreduction Methodologies
Biocatalysis has emerged as a powerful tool in chemical synthesis due to the high selectivity and mild reaction conditions offered by enzymes. nih.gov These methods are particularly valuable for the production of chiral compounds like this compound.
Enzymes, particularly lipases, are extensively used to catalyze esterification and transesterification reactions. nih.gov Lipase-catalyzed esterification of carboxylic acids with alcohols provides a green alternative to chemical methods that often require harsh conditions. mdpi.com For instance, the esterification of 2-bromo-3-phenylpropanoic acid can be achieved using enzymatic methods. researchgate.net
Transesterification, the conversion of one ester to another, can also be efficiently catalyzed by lipases. masterorganicchemistry.comorganic-chemistry.org This is particularly useful for producing specific esters from more readily available ones. A notable example is the lipase-catalyzed transesterification of racemic ethyl 3-hydroxy-3-phenylpropionate (B1262273) with an acylating agent to yield optically pure (S)-ethyl 3-hydroxy-3-phenylpropionate and the corresponding (R)-ester. google.com The choice of lipase, solvent, and acylating agent significantly influences the conversion and enantioselectivity of the reaction. google.com
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic pathways. nih.govnih.gov This approach is particularly effective for the synthesis of complex chiral molecules. For example, the synthesis of chiral epoxides, which are valuable precursors, can be achieved through a chemoenzymatic route involving lipase-mediated oxidation as a key step. nih.gov Similarly, the synthesis of chiral alcohols, important building blocks in the pharmaceutical industry, often employs chemoenzymatic methods. cabidigitallibrary.org These strategies allow for the creation of stereocenters with high precision, which can then be elaborated into the desired final products. nih.gov
The bioreduction of carbonyl compounds, such as ketones and aldehydes, is a well-established method for producing chiral alcohols. This is often a crucial step in the synthesis of more complex chiral molecules. For instance, the precursor for this compound, methyl 2-methyl-3-oxo-3-phenylpropanoate, contains a ketone functionality that can be stereoselectively reduced using enzymes like dehydrogenases. biosynth.com The reduction of 2-phenylpropanal derivatives to the corresponding chiral alcohols has been demonstrated using oxidoreductases. nih.govresearchgate.net The stability and catalytic efficiency of the enzyme are critical factors for achieving high product titers and enantiomeric excess. nih.gov
The efficiency of biocatalytic ester synthesis can be significantly improved by optimizing various reaction parameters. researchgate.net Response surface methodology (RSM) is a statistical tool often used to study the effects of multiple parameters, such as temperature, time, and enzyme amount, on the reaction yield. researchgate.net For lipase-catalyzed esterification, the choice of enzyme is crucial, with immobilized lipases like Novozym 435 often showing high activity and stability. nih.govresearchgate.net The molar ratio of the substrates (acid and alcohol) also plays a significant role in driving the reaction towards completion. acs.org In solvent-free systems, which are environmentally advantageous, the optimization of these parameters is key to achieving high conversion and selectivity. nih.govacs.org Furthermore, the development of robust biocatalysts through enzyme engineering can lead to improved stability and performance under industrial conditions. nih.gov
Table 2: Key Enzymes in the Synthesis of this compound and Analogs
| Enzyme Type | Reaction Catalyzed | Example Application |
| Lipase | Esterification, Transesterification, Kinetic Resolution | Candida antarctica lipase B (CALB) for DKR of amines nih.gov |
| Oxidoreductase/Dehydrogenase | Reduction of Carbonyls | Candida tenuis xylose reductase for reduction of 2-phenylpropanal nih.gov |
| Transaminase | Amination of Carbonyls | ω-Transaminases for DKR of α-chiral aldehydes elsevierpure.com |
Reaction Mechanisms and Mechanistic Elucidation in Ethyl 2 Methyl 3 Phenylpropanoate Chemistry
Investigation of Esterification Reaction Pathways
The formation of Ethyl 2-methyl-3-phenylpropanoate from 2-methyl-3-phenylpropanoic acid and ethanol (B145695) is most commonly achieved through esterification. The primary pathway for this transformation is the Fischer-Speier esterification, a classic acid-catalyzed reaction.
The mechanism of Fischer-Speier esterification is a reversible process involving several key steps. mdpi.comnih.govnih.gov Initially, the carboxylic acid is activated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This involves the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. nih.govnih.gov The alcohol, in this case ethanol, then acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. nih.gov Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester yields the final product, this compound, and regenerates the acid catalyst. nih.govcapes.gov.br
To drive the equilibrium towards the formation of the ester, common strategies include using an excess of one of the reactants, typically the alcohol, or removing the water formed during the reaction, for instance, by azeotropic distillation. nih.govnih.gov
Alternative, milder procedures for esterification exist, such as the Steglich esterification, which utilizes coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. nih.gov While not as common for simple esters like this compound, these methods avoid the production of water. nih.gov
Stereochemical Control Mechanisms in Asymmetric Syntheses
The stereochemistry at the C2 position of this compound is of significant interest, particularly in the synthesis of chiral molecules. Asymmetric synthesis of this ester often relies on the kinetic resolution of racemic 2-methyl-3-phenylpropanoic acid or its derivatives, frequently employing enzymatic catalysts.
Lipases, a class of serine hydrolases, are widely used for the kinetic resolution of racemic acids and alcohols due to their high enantioselectivity. nih.govcapes.gov.br The mechanism of lipase-catalyzed kinetic resolution involves the differential rate of reaction of the two enantiomers of the racemic substrate with the enzyme. For instance, in the esterification of racemic 2-methyl-3-phenylpropanoic acid with ethanol, one enantiomer will fit more favorably into the active site of the lipase (B570770) and react faster to form the corresponding ester, while the other enantiomer reacts much slower or not at all. This results in a mixture of the enantioenriched ester and the unreacted, enantioenriched carboxylic acid, which can then be separated.
The enantioselectivity of lipases, such as the widely used Candida antarctica lipase B (CALB), is attributed to the specific three-dimensional structure of their active site. mdpi.comnih.gov This active site contains a "stereospecificity pocket" that can accommodate one enantiomer of a chiral substrate more readily than the other. nih.gov For secondary alcohols and, by extension, α-substituted carboxylic acids, the size and shape of the substituents play a crucial role in determining which enantiomer is preferred.
Exploration of Catalytic Cycles (e.g., metal-catalyzed, enzyme-catalyzed)
The catalytic cycles involved in the synthesis of this compound are central to understanding the efficiency and selectivity of the reactions.
Enzyme-Catalyzed Cycles: The catalytic cycle of lipases in esterification follows a "Ping-Pong Bi-Bi" mechanism. mdpi.com This mechanism involves the formation of a covalent acyl-enzyme intermediate. The catalytic triad, composed of serine, histidine, and aspartic or glutamic acid, is at the heart of this cycle. nih.govcapes.gov.br
The cycle begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carboxylic acid (2-methyl-3-phenylpropanoic acid). This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing a molecule of water and forming an acyl-enzyme complex, where the acyl group is covalently bonded to the serine residue. The second substrate, ethanol, then enters the active site and its hydroxyl oxygen attacks the carbonyl carbon of the acyl-enzyme intermediate. This generates another tetrahedral intermediate, which subsequently collapses to release the ester product (this compound) and regenerate the free enzyme, ready for another catalytic cycle. mdpi.com
Metal-Catalyzed Cycles: While less common for the direct synthesis of simple esters like this compound, metal-catalyzed reactions can be involved in the synthesis of its precursors or in its subsequent transformations. For example, palladium-catalyzed cross-coupling reactions could be used to form the carbon skeleton of 2-methyl-3-phenylpropanoic acid. The catalytic cycles for such reactions typically involve oxidative addition, transmetalation, and reductive elimination steps.
Computational and Experimental Approaches to Transition State Analysis
Understanding the transition states of the reactions involved in the formation of this compound is crucial for explaining and predicting reactivity and selectivity. Both computational and experimental methods are employed for this purpose.
Computational Approaches: Molecular modeling and quantum chemical calculations have become powerful tools for studying reaction mechanisms. nih.govnih.gov For lipase-catalyzed reactions, molecular dynamics (MD) simulations can be used to model the enzyme-substrate complex and to understand the factors governing enantioselectivity. nih.govnih.gov By modeling the tetrahedral intermediate, which serves as a good approximation of the transition state, researchers can calculate the energy differences between the transition states for the two enantiomers of a substrate. nih.gov These calculations can help to rationalize the observed stereoselectivity and to predict the outcome of reactions with new substrates. For instance, studies on Candida antarctica lipase B have shown that the interactions within the active site, particularly the steric fit of the substrate, are key determinants of enantioselectivity. nih.govnih.gov
Experimental Approaches: Experimental studies can provide evidence for the proposed reaction mechanisms and transition state structures. For example, kinetic isotope effect (KIE) studies can be used to probe the nature of the transition state. By replacing an atom at a specific position with its heavier isotope and measuring the effect on the reaction rate, information about bond breaking and bond formation in the transition state can be obtained. While specific experimental transition state analysis for this compound is not widely reported, studies on related esterification and hydrolysis reactions have provided valuable insights into the general features of these transition states. nih.gov
Below is a table summarizing the key intermediates and transition states in the lipase-catalyzed synthesis of this compound.
| Step | Intermediate/Transition State | Description |
| 1 | Enzyme-Substrate Complex | Non-covalent binding of 2-methyl-3-phenylpropanoic acid in the active site of the lipase. |
| 2 | First Tetrahedral Intermediate (Transition State) | Formed by the nucleophilic attack of the catalytic serine on the carbonyl carbon of the acid. |
| 3 | Acyl-Enzyme Intermediate | Covalent intermediate formed after the elimination of water. |
| 4 | Second Tetrahedral Intermediate (Transition State) | Formed by the nucleophilic attack of ethanol on the acyl-enzyme intermediate. |
| 5 | Enzyme-Product Complex | Non-covalent binding of this compound in the active site before its release. |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of ethyl 2-methyl-3-phenylpropanoate provides a distinct fingerprint of the hydrogen atoms present in the molecule. The spectrum is characterized by specific chemical shifts (δ), signal multiplicities, and coupling constants (J) that correspond to the unique electronic environment of each proton.
The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂CH₃) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-OCH₂CH₃) present as a triplet. The protons of the phenyl group usually resonate in the aromatic region of the spectrum. The methine proton (-CH(CH₃)-) and the methylene protons adjacent to the phenyl group (-CH₂Ph) exhibit complex splitting patterns due to coupling with neighboring protons. The methyl group attached to the chiral center (-CH(CH₃)-) appears as a doublet.
A representative ¹H NMR data interpretation for this compound is summarized in the table below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.35 - 7.20 | Multiplet |
| -OCH₂CH₃ | 4.10 | Quartet |
| -CH₂Ph (diastereotopic) | 2.95 & 2.70 | Doublet of doublets |
| -CH(CH₃)- | 2.65 | Multiplet |
| -OCH₂CH₃ | 1.20 | Triplet |
| -CH(CH₃)- | 1.15 | Doublet |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is typically observed at the most downfield chemical shift. The carbons of the phenyl ring resonate in the aromatic region. The carbons of the ethyl group and the aliphatic portion of the main chain appear at higher field.
A summary of the expected ¹³C NMR chemical shifts for this compound is provided below.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~175 |
| Phenyl C (quaternary) | ~140 |
| Phenyl CH | ~129, ~128, ~126 |
| -OCH₂CH₃ | ~60 |
| -CH(CH₃)- | ~45 |
| -CH₂Ph | ~40 |
| -CH(CH₃)- | ~17 |
| -OCH₂CH₃ | ~14 |
Note: These are approximate values and can be influenced by experimental conditions.
Two-Dimensional (2D) NMR Correlation Spectroscopy
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those separated by two or three bonds. Cross-peaks in the COSY spectrum of this compound would confirm, for example, the coupling between the -CH(CH₃)- proton and the adjacent -CH₂Ph protons, as well as the coupling within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. youtube.com For this compound, an HSQC spectrum would show a correlation between the triplet at ~1.20 ppm and the carbon signal at ~14 ppm, confirming their assignment to the ethyl methyl group. youtube.com Similarly, it would link the other proton signals to their corresponding carbon partners, providing unambiguous structural validation. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile compounds like this compound.
In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds. A common fragment observed is often the tropylium (B1234903) ion at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound, often to four or five decimal places. This high accuracy enables the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₆O₂), the expected exact mass would be calculated and compared to the experimentally determined value, providing strong evidence for the correct molecular formula. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum provides definitive evidence of its key structural features. nih.gov
The most prominent absorption band in the spectrum is the strong carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. The presence of this band is a clear indicator of the ester functionality. Additionally, the spectrum displays characteristic C-O stretching vibrations associated with the ester linkage, usually found in the 1000-1300 cm⁻¹ range.
The aliphatic portion of the molecule, including the ethyl and methyl groups, is identified by C-H stretching vibrations between 2850 and 3000 cm⁻¹. libretexts.org The phenyl group gives rise to several characteristic absorptions, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are observed in the 1450-1600 cm⁻¹ region. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info A vapor-phase IR spectrum for this compound is available in spectral databases. nih.gov
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |
| 3000-2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) |
| ~1740 | C=O Stretch | Ester |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl) |
Chromatographic Separations and Purity Assessment
Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. For this compound, various chromatographic techniques are employed to analyze its purity, quantify its presence in mixtures, and resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For assessing the purity of this compound, a reverse-phase HPLC (RP-HPLC) method is typically effective. sielc.com
In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. A common mobile phase composition for similar compounds consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. This method allows for the separation of the main compound from potential impurities, and the area of the chromatographic peak can be used for quantification. The technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 2: Typical HPLC Conditions for Analysis of Phenylpropanoate Esters
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis |
| Application | Purity Assessment, Impurity Profiling |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is the preferred method for analyzing volatile compounds like this compound. nih.gov The sample is vaporized and injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
When coupled with mass spectrometry (GC-MS), this technique provides not only separation but also structural information based on the mass fragmentation pattern of the molecule. gcms.cz The mass spectrum of this compound shows characteristic fragment ions that aid in its identification. nih.gov For instance, GC-MS analysis of this compound has identified key mass-to-charge ratio (m/z) peaks at 91, 118, and 119. nih.gov GC is widely used in the analysis of fragrance and flavor compounds, a category that includes many esters. gcms.cz
Table 3: GC-MS Data for this compound
| Technique | Key Findings | Reference |
|---|
| GC-MS | Major m/z peaks observed at 91, 118, and 119. | nih.gov |
Chiral Chromatography for Enantiomeric Purity Determination
This compound possesses a chiral center at the second carbon atom of the propanoate chain. This means it can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-Ethyl 2-methyl-3-phenylpropanoate and (S)-Ethyl 2-methyl-3-phenylpropanoate. As enantiomers often have different biological activities, determining the enantiomeric purity is crucial.
Chiral chromatography is the primary method used to separate and quantify enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. For esters like methylpropionates, modified cyclodextrins have been shown to be effective chiral selectors. nih.gov A column with a cyclodextrin-based CSP would likely be effective for resolving the enantiomers of this compound, allowing for the determination of the enantiomeric excess (ee) or the ratio of the two enantiomers in a sample.
Table 4: Principles of Chiral Chromatography for Enantiomeric Purity
| Component | Role | Example |
|---|---|---|
| Analyte | The chiral compound to be separated | (R/S)-Ethyl 2-methyl-3-phenylpropanoate |
| Stationary Phase | Chiral selector that interacts differently with each enantiomer | Modified Cyclodextrin-based CSP |
| Outcome | Separation of enantiomers into two distinct peaks | Quantification of enantiomeric ratio |
Computational Chemistry and Theoretical Investigations of Ethyl 2 Methyl 3 Phenylpropanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular properties and reactivity. DFT calculations for a molecule like ethyl 2-methyl-3-phenylpropanoate would provide valuable information about its electronic characteristics.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
For instance, in a theoretical study on a related compound, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, DFT calculations at the B3LYP/6–311++G(d,p) level were used to determine its HOMO and LUMO energies. researchgate.net These calculations also help in understanding charge transfer within the molecule. researchgate.net Similar calculations for this compound would elucidate its reactivity and electronic properties.
Molecular Geometry Optimization and Conformational Landscape Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, multiple energy minima, or conformers, can exist.
Conformational landscape analysis involves exploring the potential energy surface to identify all stable conformers and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
In studies of similar compounds, such as ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, DFT methods have been employed to optimize the molecular geometry in the gas phase. nih.gov The results of these calculations are then often compared with experimental data from X-ray crystallography to validate the theoretical model. nih.gov Such a study on this compound would reveal its preferred 3D structure and the relative energies of its different conformations.
Intermolecular Interactions and Hirshfeld Surface Analysis
Intermolecular interactions are the forces that exist between molecules, and they govern the physical properties of a substance in its condensed phases. Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular interactions in a crystal.
The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal and is colored according to the types and closeness of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.
For example, a Hirshfeld surface analysis of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate revealed that the most significant contributions to crystal packing are from H···H (45.9%), H···N/N···H (23.3%), H···C/C···H (16.2%), and H···O/O···H (12.3%) interactions. nih.gov A similar analysis for this compound would identify the key intermolecular forces responsible for its solid-state structure.
Table 1: Illustrative Hirshfeld Surface Interaction Percentages for Related Compounds
| Interaction Type | Contribution for ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate (%) nih.gov | Contribution for ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate (%) |
| H···H | 45.9 | 54.6 |
| H···N/N···H | 23.3 | 16.1 |
| H···C/C···H | 16.2 | - |
| H···O/O···H | 12.3 | 13.6 |
Note: This table presents data for structurally related compounds to illustrate the type of information obtained from Hirshfeld surface analysis.
Computational Modeling of Reaction Mechanisms and Energetics
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved, and calculate the activation energies.
For instance, the molecular mechanism of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate was investigated using wb97xd/6-311+G(d,p)(PCM) quantum chemical calculations. chemicalbook.comresearchgate.net This study identified zwitterionic intermediates and determined the most probable reaction pathway. chemicalbook.comresearchgate.net
A computational study on the synthesis of this compound, for example, via the esterification of 2-methyl-3-phenylpropanoic acid with ethanol (B145695), could model the reaction pathway and determine the energetics involved. This would provide a deeper understanding of the reaction mechanism and could help in optimizing reaction conditions.
Prediction and Validation of Spectroscopic Data through Theoretical Methods
Theoretical calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm the structure of a compound.
DFT calculations are commonly used for this purpose. For example, in a study of 2-{[3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenol, DFT (B3LYP) with the 6–31G(d,p) basis set was used to calculate the vibrational frequencies, which were then compared with the experimental IR spectrum. researchgate.net
Experimental ¹³C NMR and vapor phase IR spectra are available for this compound. nih.gov Theoretical calculations could be performed to predict these spectra. A good correlation between the calculated and experimental spectra would validate both the computational method and the assigned structure of the molecule.
Table 2: Experimental Spectroscopic Data for this compound
| Spectrum Type | Data Source |
| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna nih.gov |
| Vapor Phase IR | John Wiley & Sons, Inc. nih.gov |
Note: This table indicates the availability of experimental data that could be used for validation of theoretical predictions.
Strategic Applications of Ethyl 2 Methyl 3 Phenylpropanoate in Organic Synthesis
Utilization as a Key Building Block for Complex Molecules
The molecular framework of ethyl 2-methyl-3-phenylpropanoate serves as a foundational unit for the assembly of more intricate molecules. While direct applications in the synthesis of highly complex natural products are not extensively documented, its structural motifs are present in many biologically active compounds. Its utility as a building block stems from the ability to selectively modify its functional groups. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride or amide, opening pathways to a variety of larger structures. The phenyl group can undergo electrophilic substitution, and the alpha-position to the carbonyl can be functionalized.
A representative application for a structurally similar compound, ethyl 2-methyl-3-oxobutanoate, involves its reaction with phenylacetylene (B144264) in the presence of an Indium(III) triflate catalyst to form ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. This demonstrates how the core structure can be elaborated into more complex systems containing new carbon-carbon bonds and functional groups.
Intermediate in the Synthesis of Chiral Organic Compounds
The presence of a stereocenter in this compound makes it a significant intermediate for the synthesis of enantiomerically pure compounds. Although the commercially available form is often a racemic mixture, methods for chiral resolution or asymmetric synthesis can provide access to the individual enantiomers. These chiral building blocks are of high value in the pharmaceutical and agrochemical industries, where stereochemistry often dictates biological activity.
A notable example of the use of a related compound, ethyl 2-arylpropanoate, is in the synthesis of chiral 2-aryl-2-fluoropropanoic acids. The process involves the fluorination of the corresponding ethyl 2-arylpropanoate, followed by hydrolysis. A detailed study demonstrated the synthesis of ethyl 2-(3-chlorophenyl)propanoate and its subsequent fluorination and hydrolysis to yield the chiral 2-(3-chlorophenyl)-2-fluoropropanoic acid. mdpi.com This highlights a potential pathway for converting this compound into valuable chiral fluoro-substituted carboxylic acids.
The general steps for such a transformation are outlined below:
| Step | Reaction | Reagents | Product |
| 1 | Enolate Formation | Lithium hexamethyldisilazide (LHMDS) | Lithium enolate of the ester |
| 2 | Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Ethyl 2-fluoro-2-methyl-3-phenylpropanoate |
| 3 | Hydrolysis | Sodium hydroxide (B78521) (NaOH), followed by acid | 2-Fluoro-2-methyl-3-phenylpropanoic acid |
Furthermore, chemo-enzymatic methods offer a green alternative for producing chiral molecules. For instance, the synthesis of chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, has been achieved from renewable resources using lipase-mediated reactions. mdpi.com While not directly starting from this compound, these methodologies showcase the potential for enzymatic resolutions or transformations of similar esters to yield enantiopure products.
Role in the Construction of Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of synthetic routes to new heterocyclic systems is of great interest. This compound can serve as a precursor for the construction of various heterocyclic rings, particularly those containing nitrogen.
One of the key strategies involves the conversion of the ester to an intermediate that can undergo cyclization. For example, the reduction of the ester to the corresponding aldehyde, 2-methyl-3-phenylpropanal, provides a substrate for multicomponent reactions. A one-pot reaction involving an amine, a carbonyl compound (like the aforementioned aldehyde), and a phosphite (B83602) (the Kabachnik–Fields reaction) can lead to α-aminophosphonates, which can then undergo intramolecular cyclization to form heterocyclic phosphonates. nih.gov A specific example is the synthesis of diethyl (2-methyl-2-pyrrolidinyl)phosphonate from 5-chloro-2-pentanone, ammonia, and diethyl phosphonate, where an intramolecular nucleophilic substitution leads to the formation of the pyrrolidine (B122466) ring. nih.gov A similar strategy could be envisioned starting from a suitably functionalized derivative of this compound.
The synthesis of pyrrolidine derivatives is of particular importance due to their prevalence in biologically active molecules. A patent describes a process for preparing trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide, an active pharmaceutical ingredient, starting from 3-ethyl-4-methyl-3-pyrrolidin-2-one. google.com This highlights the significance of substituted pyrrolidine rings in drug synthesis.
Derivatization Reactions for the Development of Novel Molecular Structures
The chemical reactivity of this compound allows for a variety of derivatization reactions, leading to the creation of novel molecular structures with potentially new chemical and biological properties. These reactions can target the ester functionality, the aromatic ring, or the alkyl backbone.
Key Derivatization Reactions:
Hydrolysis: The most fundamental derivatization is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-methyl-3-phenylpropanoic acid. This can be achieved under either acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate that can undergo a wide range of further transformations.
Amidation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride) and reacted with various amines to produce a library of amides. These amides often exhibit different biological activities compared to the parent ester or acid.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-methyl-3-phenylpropan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in etherification or further oxidation reactions.
Alpha-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of new substituents at the C2 position, such as alkyl groups or, as mentioned earlier, a fluorine atom. mdpi.com
Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents on the aromatic ring. This modification can significantly alter the electronic properties and biological interactions of the molecule.
An overview of these derivatization pathways is presented in the table below:
| Reaction Type | Reagent(s) | Product Class |
| Hydrolysis | NaOH or H₂SO₄/H₂O | Carboxylic Acid |
| Amidation (via acid) | SOCl₂, then R₂NH | Amide |
| Reduction | LiAlH₄ | Primary Alcohol |
| α-Fluorination | LHMDS, then NFSI | α-Fluoro Ester |
| Nitration | HNO₃/H₂SO₄ | Nitro-aromatic Ester |
Through these and other derivatization reactions, the relatively simple structure of this compound can be elaborated into a diverse array of novel compounds with potential applications in materials science, fragrance chemistry, and drug discovery.
Green Chemistry Principles Applied to Ethyl 2 Methyl 3 Phenylpropanoate Synthesis
Development of Environmentally Sustainable Synthetic Routes
The traditional synthesis of 2-arylpropionic acids and their esters often involves multi-step processes with significant waste generation. monash.edu Greener alternatives focus on improving efficiency and reducing the use of hazardous materials. One approach is the mono-c-methylation of arylacetonitriles, followed by hydrolysis and esterification. frontiersin.org Another innovative and sustainable method is the electrochemical hydrocarboxylation of styrenes using carbon dioxide, which offers a direct and rapid route to the parent acid. researchgate.net This method utilizes electricity as a clean reductive source and water as a green hydride source, showcasing high regioselectivity and functional group tolerance. researchgate.net
Biocatalysis presents a highly sustainable route. The use of enzymes, such as lipases, for the synthesis of fragrance esters is a well-established green technique. researchgate.netijeat.orgresearchgate.netcapes.gov.br These enzymatic methods operate under mild conditions, are highly selective, and reduce the formation of byproducts. nih.gov For instance, whole-cell catalysis using engineered esterases has been effectively used for the kinetic resolution of racemic ethyl 2-arylpropionates, yielding the desired stereoisomer with high enantiomeric excess. nih.gov
Implementation of Solvent-Free and Eco-Friendly Solvent Systems
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free esterification reactions represent an ideal scenario, minimizing waste and simplifying product purification. mdpi.comresearchgate.net Research has demonstrated the feasibility of solvent-free esterification of various carboxylic acids using solid acid catalysts. mdpi.comresearchgate.net For example, supported iron oxide nanoparticles and Lewis acids on a solid phase have been shown to be effective and recyclable catalysts for these reactions. mdpi.comresearchgate.net
When solvents are necessary, the focus shifts to eco-friendly alternatives. Neoteric solvents like ionic liquids and supercritical fluids are considered greener options for lipase-catalyzed ester synthesis. researchgate.net Lipase-catalyzed synthesis of flavor and fragrance esters has been successfully carried out in such media, often leading to high yields. researchgate.net The choice of solvent can significantly impact the reaction's environmental footprint, and guides have been developed to aid in the selection of greener conventional solvents.
The use of enzymes can also facilitate reactions in aqueous media or under solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov For instance, lipase (B570770) from Staphylococcus gallinarum has been used to catalyze the synthesis of various flavor esters in a solvent-free system. researchgate.net
Strategies for Enhancing Atom Economy and Minimizing Waste Generation
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu Traditional multi-step syntheses, like the "brown route" for ibuprofen (B1674241) (a well-known 2-arylpropionic acid), have a low atom economy of around 40%, generating significant waste. monash.edu In contrast, modern, greener routes can achieve a much higher atom economy, in some cases up to 77-80%. monash.edu
Reactions that proceed with perfect or near-perfect atom economy are highly desirable. Cycloaddition reactions, for example, are inherently atom-economical as all the atoms of the starting materials are incorporated into the product. nih.govmdpi.com While not directly applicable to the final esterification step, designing the synthesis of the core structure of 2-methyl-3-phenylpropanoic acid through atom-economical reactions is a key strategy.
Exploration of Renewable Feedstocks in Synthesis
The transition from petrochemical-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. rsc.orgresearchgate.netgreenchemistry-toolkit.org For a compound like Ethyl 2-methyl-3-phenylpropanoate, which contains a phenylpropanoid backbone, lignin (B12514952) is a promising renewable feedstock. frontiersin.orgrsc.orgresearchgate.netnih.gov Lignin, a major component of lignocellulosic biomass and a waste product of the paper industry, is the largest source of aromatics on Earth. rsc.orgresearchgate.net Research is actively exploring methods for the depolymerization of lignin to produce valuable aromatic platform chemicals that can serve as starting materials for the synthesis of phenylpropanoids. rsc.orgresearchgate.netgreenchemistry-toolkit.org
The ethanol (B145695) portion of the ester can also be sourced from renewable feedstocks through the fermentation of biomass. This approach not only reduces the reliance on fossil fuels but also contributes to a more circular economy. The use of biomass-derived building blocks in the total synthesis of natural products is a growing field, with the potential to significantly reduce the environmental impact of chemical manufacturing. rsc.orgresearchgate.net
Process Intensification and Continuous Flow Chemistry in Production
Process intensification, including the use of continuous flow chemistry, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. google.comgoogle.comnih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and selectivities in shorter reaction times. nih.gov
The synthesis of esters and their precursors has been successfully demonstrated in continuous flow reactors. For example, a continuous flow approach for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids has been developed, showcasing the potential for telescoped processes that avoid the isolation of intermediates. nih.gov Similarly, a continuous flow preparation method for 2-aryl carboxylic acid compounds has been reported, highlighting the benefits of micro-reaction systems for phot-induced rearrangements. google.com
The esterification step itself is also amenable to continuous processing. Continuous esterification processes have been developed where the reactants are fed in a counter-current flow, and the products are continuously removed, driving the reaction to completion. google.com This approach not only improves efficiency but also allows for easier separation and purification of the final product.
Interactive Data Tables
Comparison of Catalysts for Esterification Reactions
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
| Supported Iron Oxide Nanoparticles | Benzoic acid, Methanol | Solvent-free, optimized | 88-99 | mdpi.com |
| ZrOCl₂·8H₂O | Propionic acid, Ethanol | Ambient temp, 24h | 82 | nih.gov |
| Lewatit S1467 (HCl treated) | Acetic acid, Ethanol | 335 K, 5.4% w/w catalyst | 58 | researchgate.net |
| NaHSO₄ | Oleic acid, Oleyl alcohol | 130 °C, 8h, 9.9 wt% catalyst | 96.8 | researchgate.net |
| SiO₂/ZnCl₂ | Acetic acid, 3-methyl-1-butanol | 60 °C, heating mantle, 1h | 54 | researchgate.net |
Lipase-Catalyzed Synthesis of Fragrance Esters
| Lipase Source | Ester Synthesized | Conditions | Yield/Conversion (%) | Reference |
| Marine Actinomycetes (S. albogriseolus) | Fragrance Ester | 50°C | 50.10 | ijeat.org |
| Marine Actinomycetes (S. variabilis) | Fragrance Ester | 50°C | 68.33 | ijeat.org |
| Staphylococcus gallinarum | Butyl acetate | Shake flask, 35°C, 48h | Not specified | researchgate.net |
| Immobilized A. terreus lipase | Sorbitol stearate | n-hexane, optimized | High conversion | ijeat.org |
| Rhizopus arrhizus | Palmitic acid glycerol (B35011) ester | 30°C | 74.02 | ijeat.org |
Q & A
Q. What are the common synthetic routes for Ethyl 2-methyl-3-phenylpropanoate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via esterification of 2-methyl-3-phenylpropanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) . Reaction conditions such as temperature (reflux vs. ambient), catalyst concentration, and stoichiometric ratios of reactants significantly affect yield. For example, prolonged reflux may improve conversion but risk side reactions like dehydration or oxidation. Purification via fractional distillation or recrystallization is critical to isolate the ester from unreacted acid or alcohol. Comparative studies with similar esters (e.g., ethyl 3-phenylpropanoate) suggest that steric hindrance from the methyl group may necessitate optimized reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR can confirm the ester’s structure, with characteristic signals for the ethyl group (triplet at ~1.2 ppm for CH, quartet at ~4.1 ppm for CH), methyl group (singlet at ~1.3 ppm), and aromatic protons (multiplet at 7.2–7.5 ppm) .
- IR : Strong absorption bands for ester carbonyl (C=O, ~1740 cm) and aromatic C-H stretching (~3050 cm) are diagnostic .
- MS : Molecular ion peaks (e.g., m/z 206 for [M]) and fragmentation patterns help verify purity .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations can model the electron density distribution around the ester carbonyl group, identifying susceptibility to nucleophilic attack. For instance, steric effects from the methyl and phenyl groups may reduce reactivity compared to less hindered esters. Transition state analysis using software like Gaussian or ORCA can elucidate activation energies for specific pathways (e.g., hydrolysis vs. aminolysis) . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is recommended to correlate computational predictions with empirical data .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
When X-ray diffraction data for derivatives (e.g., hydrolysis products) show inconsistencies (e.g., disordered methyl groups), refinement using SHELXL (via the SHELX suite) allows for precise modeling of electron density maps. Twinning or partial occupancy issues may require high-resolution data (≤1.0 Å) and iterative refinement cycles . For non-crystalline samples, complementary techniques like powder XRD or solid-state NMR can resolve ambiguities .
Q. How does the methyl group in this compound influence its biological activity compared to hydroxylated analogs?
The methyl group enhances lipophilicity, potentially improving membrane permeability in cellular assays. Comparative studies with Ethyl 2-hydroxy-3-phenylpropanoate () show that methylation reduces hydrogen-bonding capacity, altering interactions with enzymes or receptors. For example, in enzyme inhibition assays, methylated esters may exhibit lower binding affinity but higher metabolic stability . Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., halogens, methoxy groups) are critical for optimizing pharmacological profiles .
Methodological Challenges
Q. What experimental designs mitigate side reactions during the synthesis of this compound?
- Catalyst Selection : Use of p-toluenesulfonic acid instead of HSO minimizes sulfonation of the aromatic ring .
- Temperature Control : Stepwise heating (e.g., 60°C → 80°C) prevents thermal decomposition of the methyl group.
- In Situ Monitoring : FTIR or GC-MS can detect intermediates (e.g., anhydrides) formed via side reactions, enabling real-time adjustments .
Q. How can researchers address discrepancies in purity assessments between HPLC and NMR?
Contradictions may arise from undetected impurities (e.g., diastereomers) with similar retention times in HPLC. Orthogonal methods like chiral GC or 2D NMR (e.g., HSQC, COSY) can differentiate stereoisomers. For example, diastereomeric splitting in H NMR or NOESY correlations can confirm enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
